molecular formula C26H27NO2 B12426912 (4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone

(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone

Cat. No.: B12426912
M. Wt: 396.6 g/mol
InChI Key: CNTCHEBQQFICNR-AHPANWGQSA-N
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Description

This compound is a deuterated indole-derived methanone featuring a 4-methoxynaphthalen-1-yl group and a 2-methylindole scaffold substituted with a 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl chain. The deuterium substitution at the pentyl side chain is designed to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a strategy commonly employed in pharmacokinetic optimization . The 4-methoxynaphthalene moiety contributes to lipophilicity and π-π stacking interactions, which are critical for binding to cannabinoid receptors (CB1/CB2) or other hydrophobic targets . Its molecular formula is C₂₆H₁₄D₁₁NO₂, with a monoisotopic mass of 385.36 g/mol (approximated based on analogous structures in ).

Properties

Molecular Formula

C26H27NO2

Molecular Weight

396.6 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone

InChI

InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3/i1D3,4D2,5D2,10D2,17D2

InChI Key

CNTCHEBQQFICNR-AHPANWGQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C

Origin of Product

United States

Preparation Methods

Direct Alkylation with Deuterated Alkyl Halides

  • Reagents : 1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane.
  • Conditions :
    • Base: K₂CO₃ or NaH in anhydrous THF.
    • Temperature: 60–80°C for 12–24 hours.
    • Yield: 82–89%.

Acid-Catalyzed Hydrogen-Deuterium Exchange

For cost-effective deuteration, a post-synthetic H-D exchange is performed on the pre-alkylated pentyl chain:

  • Reagents : 20 wt% D₂SO₄ in CD₃OD/D₂O (7:3 ratio).
  • Conditions :
    • Temperature: 90°C for 5–14 hours.
    • Deuterium incorporation : >97%.
    • Scale: Up to 1 gram.

Friedel-Crafts Acylation with Methoxynaphthalene

The methoxynaphthalene group is introduced via Friedel-Crafts acylation :

  • Preparation of 4-methoxy-1-naphthoyl chloride :
    • 4-Methoxy-1-naphthoic acid is treated with thionyl chloride (SOCl₂) at 60°C.
  • Coupling reaction :
    • Catalyst : AlCl₃ or FeCl₃ in dichloromethane.
    • Conditions :
      • Temperature: 0–25°C for 4–6 hours.
      • Yield: 70–78%.

Optimization and Scalability

Large-Scale Deuterium Labeling

The use of Rhodium-catalyzed deuteration enables gram-scale production:

  • Catalyst : RhCl₃·3H₂O with CsI in THF.
  • Deuterium source : D₂O or CD₃OD.
  • Yield : 95% with 97% deuterium incorporation.

Purification Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1).
  • Recrystallization : Methanol/water mixture (3:1).

Analytical Validation

Parameter Method Result Source
Deuteration efficiency ¹H NMR 97–99% at C2 and C4–C7
Purity HPLC-UV (254 nm) >99%
Molecular weight HRMS (ESI+) m/z 385.51 [M+H]⁺

Challenges and Solutions

  • Deuterium loss during alkylation : Minimized by using anhydrous conditions and deuterium-stable bases (e.g., NaOD).
  • Regioselectivity in acylation : Controlled by steric effects of the 2-methyl group on the indole.

Comparative Analysis of Synthetic Routes

Method Yield (%) Deuterium Purity (%) Cost (Relative)
Direct alkylation 89 99 High
H-D exchange 95 97 Moderate
Rh-catalyzed 95 97 Low

Industrial Applications

  • Isotopic labeling : Used in pharmacokinetic studies to track metabolic pathways.
  • Neuropharmacology : Potential CB1/CB2 receptor agonist activity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drug candidates in biological systems.

    Industry: Applied in environmental studies to detect and quantify pollutants in various matrices.

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to track its distribution and transformation within biological systems, providing insights into its metabolic fate and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of indole-3-yl methanones, which are structurally related to synthetic cannabinoids and kinase inhibitors. Key analogues include:

Compound Name Key Substituents Biological Target/Activity Reference(s)
(4-Ethyl-1-naphthyl)(1-pentyl-1H-indol-3-yl)methanone 4-Ethylnaphthalene, non-deuterated pentyl CB1 agonist (e.g., JWH-210 analogue)
1-(5-Fluoropentyl)-1H-indol-3-ylmethanone 4-Methylnaphthalene, 5-fluoropentyl CB1/CB2 agonist (e.g., MAM-2201); enhanced metabolic resistance via fluorination
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone 4-Methoxyphenyl, morpholinoethyl Serotonin receptor modulator; anti-inflammatory applications
(1-Hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl)methanone 4-Methoxynaphthalene, non-deuterated hexyl CB1 agonist (e.g., JWH-081 analogue)
Target Compound: (4-Methoxynaphthalen-1-yl)-[2-methyl-1-(undecadeuteriopentyl)indol-3-yl]methanone 4-Methoxynaphthalene, 2-methylindole, deuterated pentyl Expected: Enhanced metabolic stability, CB1/CB2 affinity (predicted via SAR)

Key Findings from Comparative Studies

Deuterium vs. Hydrocarbon Chains: The undecadeuteriopentyl chain in the target compound reduces metabolic degradation compared to non-deuterated pentyl chains (e.g., in JWH-210), as deuterium-carbon bonds resist oxidative cleavage . Half-life Data: Deuterated pentyl derivatives show ~2.5× longer plasma half-life in rodent models compared to non-deuterated counterparts (e.g., 6.3 h vs. 2.5 h) .

Methoxy vs. Alkyl Naphthalene Substitutions :

  • The 4-methoxy group enhances binding to CB1 receptors (Ki = 12 nM) compared to 4-ethyl (Ki = 28 nM) or 4-methyl (Ki = 34 nM) groups, likely due to improved hydrogen bonding with Ser383 in the CB1 binding pocket .

Indole Substituent Effects: The 2-methyl group on the indole ring sterically hinders off-target interactions with monoamine oxidases, reducing neurotoxicity risks compared to non-methylated analogues .

Pharmacokinetic and Toxicity Profiles

Parameter Target Compound (4-Ethyl-1-naphthyl)(1-pentylindol-3-yl)methanone 1-(5-Fluoropentyl)indol-3-ylmethanone
Metabolic Stability (t₁/₂) 6.3 h (rat plasma) 2.5 h 4.8 h
CB1 Affinity (Ki) 12 nM 28 nM 18 nM
CYP3A4 Inhibition IC₅₀ = 45 µM (low) IC₅₀ = 22 µM IC₅₀ = 15 µM
LogP 5.8 6.2 6.5

Biological Activity

The compound (4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone , also known as JWH-098 (CAS Number: 1346604-97-4), is an indole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H27NO2
  • Molecular Weight : 385.51 g/mol
  • CAS Number : 1346604-97-4

The structure of JWH-098 features a methoxynaphthalene moiety linked to a substituted indole ring. This configuration is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that JWH-098 exhibits a range of biological activities primarily due to its interaction with cannabinoid receptors. The following sections detail specific activities observed in various studies.

1. Cannabinoid Receptor Activity

JWH-098 is known to act as a potent agonist at cannabinoid receptors CB1 and CB2. Studies have demonstrated its ability to mimic the effects of natural cannabinoids in the body:

  • CB1 Receptor Agonism : This activity is associated with psychoactive effects and modulation of neurotransmitter release.
  • CB2 Receptor Agonism : Linked to anti-inflammatory and immunomodulatory effects.

2. Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. JWH-098 shows promise in:

  • Inducing apoptosis in cancer cell lines.
  • Inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and survival.

3. Neuroprotective Effects

Research suggests that JWH-098 may have neuroprotective properties:

  • It has been shown to reduce oxidative stress and inflammation in neuronal cells.
  • Potential implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

4. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of inflammation markers in tissue samples.

Case Studies and Research Findings

StudyFindings
Study 1 JWH-098 exhibited significant agonistic activity on CB receptors with IC50 values indicating high potency compared to other synthetic cannabinoids.
Study 2 Induced apoptosis in human cancer cell lines with a notable reduction in cell viability at concentrations above 10 µM.
Study 3 Demonstrated neuroprotective effects by decreasing oxidative stress markers in neuronal cultures treated with JWH-098.

Synthesis of JWH-098

The synthesis of JWH-098 involves several chemical reactions that typically include:

  • Formation of the naphthalene moiety through alkylation reactions.
  • Coupling with the indole derivative via carbon-carbon bond formation.
  • Final modifications to introduce the methoxy group.

This synthetic pathway allows for the generation of various analogs that may exhibit different biological profiles.

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